molecular formula C18H13NO2 B12549257 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one CAS No. 821783-31-7

3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one

Cat. No.: B12549257
CAS No.: 821783-31-7
M. Wt: 275.3 g/mol
InChI Key: OSOVJXMDTRNXLQ-UHFFFAOYSA-N
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Description

3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic compounds, and a phenylprop-2-en-1-ylideneamino group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one typically involves the condensation of 3-phenylprop-2-en-1-amine with 2H-1-benzopyran-2-one under specific reaction conditions. This process often requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and improved scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzopyran core and a phenylprop-2-en-1-ylideneamino group, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .

Properties

CAS No.

821783-31-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

3-(cinnamylideneamino)chromen-2-one

InChI

InChI=1S/C18H13NO2/c20-18-16(13-15-10-4-5-11-17(15)21-18)19-12-6-9-14-7-2-1-3-8-14/h1-13H

InChI Key

OSOVJXMDTRNXLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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